1-(Ethylsulfonyl)-4-(pyrrolidin-1-yl)piperidine
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Overview
Description
1-(ETHYLSULFONYL)-4-(1-PYRROLIDINYL)PIPERIDINE is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethylsulfonyl group attached to the piperidine ring, along with a pyrrolidinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ETHYLSULFONYL)-4-(1-PYRROLIDINYL)PIPERIDINE typically involves the reaction of piperidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product. The pyrrolidinyl group is introduced through a subsequent reaction involving pyrrolidine and the intermediate compound formed in the first step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 1-(ETHYLSULFONYL)-4-(1-PYRROLIDINYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(ETHYLSULFONYL)-4-(1-PYRROLIDINYL)PIPERIDINE has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(ETHYLSULFONYL)-4-(1-PYRROLIDINYL)PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(METHYLSULFONYL)-4-(1-PYRROLIDINYL)PIPERIDINE
- 1-(PROPYLSULFONYL)-4-(1-PYRROLIDINYL)PIPERIDINE
- 1-(BUTYLSULFONYL)-4-(1-PYRROLIDINYL)PIPERIDINE
Comparison: 1-(ETHYLSULFONYL)-4-(1-PYRROLIDINYL)PIPERIDINE is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. The length and nature of the sulfonyl group can influence the compound’s reactivity, solubility, and interaction with biological targets. This makes 1-(ETHYLSULFONYL)-4-(1-PYRROLIDINYL)PIPERIDINE particularly valuable in applications where these specific properties are desired .
Properties
Molecular Formula |
C11H22N2O2S |
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Molecular Weight |
246.37 g/mol |
IUPAC Name |
1-ethylsulfonyl-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C11H22N2O2S/c1-2-16(14,15)13-9-5-11(6-10-13)12-7-3-4-8-12/h11H,2-10H2,1H3 |
InChI Key |
VFUXUXXGZRAVNF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)N2CCCC2 |
Origin of Product |
United States |
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